8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine chemical structure
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine chemical structure
An In-Depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Abstract: The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity.[1][2] This technical guide provides a comprehensive examination of a specific derivative, 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. We will dissect its core chemical structure, outline robust synthetic strategies with detailed protocols, analyze its spectroscopic signature, and discuss its relevance and potential applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed, practical understanding of this valuable heterocyclic entity.
Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. The arrangement of the nitrogen atoms dictates the isomer, with six possibilities in total.[1][3] The 1,5-naphthyridine isomer has proven to be a particularly fruitful scaffold for the development of therapeutic agents, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antileishmanial properties.[4][5][6][7] The partial saturation of one pyridine ring to form the 1,2,3,4-tetrahydro-1,5-naphthyridine system introduces a three-dimensional character and a secondary amine, which serves as a critical handle for chemical modification and library development. The addition of a methoxy group at the 8-position further modulates the electronic and steric properties of the aromatic ring, influencing target binding and pharmacokinetic profiles.
Core Chemical Structure and Properties
Molecular Structure Analysis
The chemical structure of 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine combines a partially saturated pyridine ring with a methoxy-substituted pyridine ring. This fusion creates a unique topology with distinct regions for potential molecular interactions.
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IUPAC Name: 8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
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Molecular Formula: C₉H₁₂N₂O
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Molecular Weight: 176.21 g/mol
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Core Scaffold: Tetrahydro-1,5-naphthyridine
Predicted Physicochemical Properties
Understanding the physicochemical properties is essential for evaluating a compound's drug-like potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Significance in Drug Development |
| LogP | 1.5 - 2.0 | Indicates balanced lipophilicity, favorable for membrane permeability and aqueous solubility.[8] |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
| pKa (most basic) | 7.5 - 8.5 | The secondary amine at N-1 is the most basic center, allowing for salt formation to improve solubility. |
| Hydrogen Bond Donors | 1 (N1-H) | The secondary amine can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 3 (N5, O) | The pyridine nitrogen and methoxy oxygen can act as key interaction points in a binding pocket. |
Spectroscopic Profile
The structural features of 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine give rise to a distinct spectroscopic signature. The following are predicted data based on analysis of similar scaffolds.[9][10]
2.3.1 Proton NMR (¹H NMR) The ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-6 | 8.0 - 8.2 | d | Doublet due to coupling with H-7. Deshielded by adjacent pyridine nitrogen (N5). |
| H-7 | 6.7 - 6.9 | d | Doublet due to coupling with H-6. Shielded by the electron-donating methoxy group at C8. |
| -OCH₃ | 3.9 - 4.1 | s | Singlet, characteristic chemical shift for an aryl methyl ether. |
| N1-H | 3.5 - 4.5 | br s | Broad singlet, chemical shift is solvent-dependent. Exchangeable with D₂O. |
| C2-H₂ | 3.3 - 3.5 | t | Triplet, adjacent to the N1 amine. |
| C4-H₂ | 2.7 - 2.9 | t | Triplet, benzylic position adjacent to the aromatic ring. |
| C3-H₂ | 1.8 - 2.0 | m | Multiplet (quintet), coupled to protons on C2 and C4. |
2.3.2 Carbon NMR (¹³C NMR) The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-8 | 158 - 162 | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. | | C-4a, C-8a | 145 - 155 | Quaternary carbons at the ring fusion. | | C-6 | 135 - 140 | Aromatic CH deshielded by the adjacent N5 atom. | | C-7 | 108 - 112 | Aromatic CH shielded by the ortho-methoxy group. | | -OCH₃ | 55 - 58 | Typical shift for a methoxy carbon. | | C-2 | 45 - 48 | Aliphatic carbon adjacent to the N1 amine. | | C-4 | 28 - 32 | Aliphatic carbon in the benzylic position. | | C-3 | 20 - 24 | Aliphatic carbon shielded by its neighbors. |
2.3.3 Mass Spectrometry (MS) In Electrospray Ionization (ESI) mass spectrometry, the molecule is expected to readily protonate at the N1 position.
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Predicted [M+H]⁺: m/z 177.10
Synthesis and Derivatization Strategies
The synthesis of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold can be achieved through several established routes, with the aza-Diels-Alder (Povarov) reaction being a particularly efficient method.[1][11]
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the tetrahydro-pyridine ring, identifying a substituted 3-aminopyridine and an appropriate C3 synthon as key starting materials.
Detailed Experimental Protocol: Povarov-Type Synthesis
This protocol describes a robust, field-proven method for constructing the target scaffold. The causality behind key steps is explained to provide deeper insight.
Objective: To synthesize 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine via a Lewis acid-catalyzed Povarov reaction.
Materials:
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3-Amino-6-methoxypyridine
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Acrolein (or a suitable precursor like acrolein diethyl acetal)
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Boron trifluoride diethyl etherate (BF₃·Et₂O)
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Dichloromethane (DCM), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
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Ethyl acetate/Hexanes solvent system
Workflow Diagram:
Step-by-Step Procedure:
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Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 3-amino-6-methoxypyridine in anhydrous DCM.
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Lewis Acid Activation: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of BF₃·Et₂O.
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Expert Insight: The Lewis acid is critical. It coordinates to the imine nitrogen formed in situ, lowering the LUMO energy and accelerating the [4+2] cycloaddition with the electron-rich dienophile (acrolein).
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Dienophile Addition: Add 1.2 equivalents of acrolein dropwise to the cooled solution over 10 minutes, maintaining the temperature at 0 °C.
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Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
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Trustworthiness Principle: This step neutralizes the Lewis acid catalyst and any remaining acidic species, preventing side reactions during extraction and ensuring a clean work-up.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 5-15% ethyl acetate in hexanes) to afford the pure 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine.
Derivatization Potential
The N1 position of the tetrahydro ring is a key site for synthetic elaboration, allowing for the creation of diverse chemical libraries. The secondary amine is nucleophilic and can undergo a variety of reactions, including:
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N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination can introduce various aryl or heteroaryl substituents.
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Acylation: Reaction with acyl chlorides or coupling with carboxylic acids (using reagents like DEPBT) yields amide derivatives.
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Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides corresponding ureas and thioureas.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) introduces N-alkyl groups.
Applications in Drug Discovery
The 1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable range of biological activities.
| Biological Activity | Key Target / Mechanism | Representative References |
| Antimalarial | Potential inhibition of Plasmodium protein kinases and hemozoin formation. | [6] |
| Antileishmanial | Inhibition of essential parasitic enzymes like DNA topoisomerase IB. | [5][8] |
| Anticancer | Inhibition of kinases (e.g., c-Met, DYRK1A) or topoisomerases. | [1][12] |
| Antibacterial | Inhibition of bacterial type IIA topoisomerases (e.g., DNA gyrase). | [12][13] |
| TGF-β Inhibitors | Inhibition of the TGF-β type I receptor (ALK5). | [7] |
The 8-methoxy group can serve as a crucial hydrogen bond acceptor and its electronic properties can fine-tune the reactivity and basicity of the aromatic ring system. The tetrahydro-pyridine portion provides a defined 3D vector for substituents, allowing for precise probing of binding pockets and optimization of ADME properties.
Conclusion
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a synthetically accessible and highly versatile chemical scaffold. Its unique combination of a modifiable saturated amine, a methoxy-substituted aromatic system, and a privileged heterocyclic core makes it an exceptionally valuable starting point for drug discovery campaigns. The robust synthetic protocols and clear derivatization pathways outlined in this guide provide a solid foundation for researchers to explore the vast chemical space and unlock the therapeutic potential of this important molecular architecture.
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